molecular formula C15H14N4O5S B2383636 N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-31-2

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2383636
CAS No.: 851862-31-2
M. Wt: 362.36
InChI Key: ZNYUENIEJXZUSF-UHFFFAOYSA-N
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Description

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields.

Industrial Production Methods

The use of renewable resources like furfural derivatives aligns with principles of green chemistry and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various furan and oxadiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and proteins, potentially inhibiting their function. The amide group can form hydrogen bonds with biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

Uniqueness

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both furan and oxadiazole rings, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

IUPAC Name

N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c20-12(16-7-10-3-1-5-22-10)9-25-15-19-18-13(24-15)8-17-14(21)11-4-2-6-23-11/h1-6H,7-9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUENIEJXZUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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